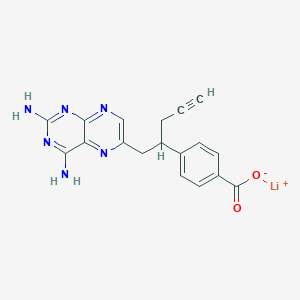
1-(4-Bromophenyl)pyrazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)pyrazole-3-carbaldehyde is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a bromophenyl group at the 4-position and a formyl group at the 3-position makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
The synthesis of 1-(4-Bromophenyl)pyrazole-3-carbaldehyde typically involves the reaction of 4-bromophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent formylation. The reaction conditions often include the use of a base such as sodium ethoxide and solvents like ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-(4-Bromophenyl)pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Condensation: The formyl group can participate in condensation reactions with amines to form Schiff bases.
Major products formed from these reactions include carboxylic acids, alcohols, substituted pyrazoles, and Schiff bases.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)pyrazole-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the development of bioactive molecules with potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)pyrazole-3-carbaldehyde largely depends on its derivatives and the specific biological targets they interact with. Generally, the compound can interact with enzymes and receptors, modulating their activity. The bromophenyl group and the pyrazole ring play crucial roles in binding to the active sites of these targets, influencing their function.
Comparación Con Compuestos Similares
1-(4-Bromophenyl)pyrazole-3-carbaldehyde can be compared with other similar compounds such as:
1-(4-Bromophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde: This compound has a methyl group instead of a formyl group, which affects its reactivity and applications.
1-(4-Bromophenyl)-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbaldehyde: The presence of a phenoxyphenyl group introduces additional steric and electronic effects, altering its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile intermediate for various synthetic applications.
Propiedades
IUPAC Name |
1-(4-bromophenyl)pyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-8-1-3-10(4-2-8)13-6-5-9(7-14)12-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITPORZLTUBDFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=N2)C=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-cyclopropyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]ethan-1-ol hydrochloride](/img/structure/B2489499.png)
![3,4,5-triethoxy-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2489500.png)
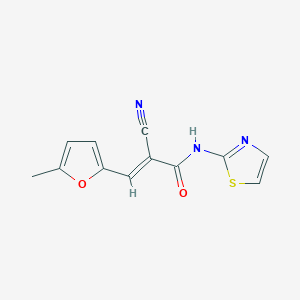
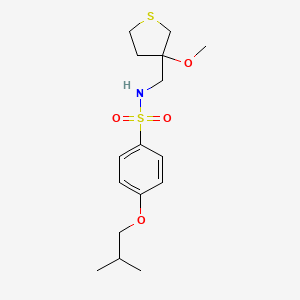
![N-(2-(6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2489506.png)
![5-[(4-chlorophenyl)amino]-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)
![2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid](/img/structure/B2489508.png)
![Sodium 5-chlorobenzo[D]thiazole-2-carboxylate](/img/structure/B2489509.png)
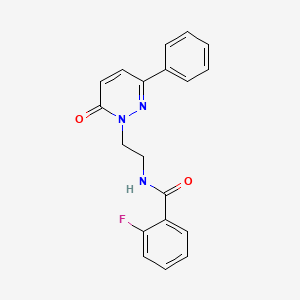
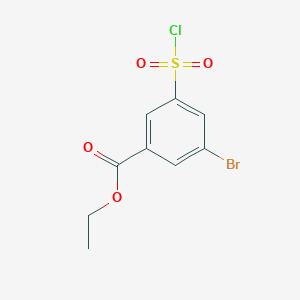
![N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2489514.png)
![4-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B2489516.png)
![1-(3-chlorophenyl)-3-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)urea](/img/structure/B2489518.png)
